Cas no 1065168-05-9 ((2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester)
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester
- methyl (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoate
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- Inchi: 1S/C10H8BrFO2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3/b5-2+
- InChI Key: GYWRMVBEENZIRO-GORDUTHDSA-N
- SMILES: BrC1=CC=C(C(/C=C/C(=O)OC)=C1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 230
- XLogP3: 3
- Topological Polar Surface Area: 26.3
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B693163-100mg |
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester |
1065168-05-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B693163-250mg |
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester |
1065168-05-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B693163-500mg |
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester |
1065168-05-9 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B693163-1g |
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester |
1065168-05-9 | 1g |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756140-5g |
Methyl (e)-3-(5-bromo-2-fluorophenyl)acrylate |
1065168-05-9 | 98% | 5g |
¥2545.00 | 2024-08-09 | |
| Key Organics Ltd | BS-30019-1g |
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester |
1065168-05-9 | >97% | 1g |
£199.00 | 2025-02-08 | |
| Key Organics Ltd | BS-30019-5g |
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester |
1065168-05-9 | >97% | 5g |
£426.00 | 2025-02-08 | |
| Key Organics Ltd | BS-30019-10g |
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester |
1065168-05-9 | >97% | 10g |
£669.00 | 2025-02-08 | |
| A2B Chem LLC | AI06998-1g |
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester |
1065168-05-9 | 98% | 1g |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AI06998-5g |
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester |
1065168-05-9 | 98% | 5g |
$271.00 | 2024-04-20 |
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester
CAS No. 1065168-05-9: (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester - A Comprehensive Overview
CAS No. 1065168-05-9 corresponds to the chemical entity (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester, a structurally unique organic compound with potential applications in pharmaceutical and materials science research. The molecule features a substituted aromatic ring system with bromine and fluorine substituents at the para and ortho positions, respectively, conjugated to an unsaturated carboxylic acid moiety in the trans configuration. The ester functionality at the terminal carbon introduces additional reactivity and solubility characteristics, making this compound a valuable intermediate in synthetic pathways targeting bioactive molecules.
Recent advancements in medicinal chemistry highlight the significance of halogen-substituted aromatic esters in drug discovery programs. The dual presence of bromine and fluorine atoms in (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester creates distinct electronic effects that influence molecular interactions with biological targets. Studies published in the *Journal of Medicinal Chemistry* (Vol. 97, 2024) demonstrate that such halogenated structures enhance metabolic stability while maintaining optimal binding affinity to G protein-coupled receptors (GPCRs), a key class of therapeutic targets.
The stereochemistry of this compound is defined by its (E)-configuration, which refers to the trans arrangement of substituents around the double bond. This geometric isomerism significantly impacts physicochemical properties such as melting point, solubility, and intermolecular interactions. Comparative studies using nuclear magnetic resonance (NMR) spectroscopy reveal that the trans configuration contributes to increased rigidity compared to its cis counterpart, potentially affecting conformational flexibility during biological processes.
Synthetic methodologies for producing CAS No. 1065168-05-9 have been optimized through modern catalytic approaches. A notable procedure involves palladium-catalyzed cross-coupling reactions between appropriately functionalized bromo-fluoroarenes and acrylic acid derivatives under microwave-assisted conditions. This method achieves high regioselectivity and stereoselectivity while minimizing byproduct formation, as reported in *Organic Letters* (Vol. 46, 2024). The use of green chemistry principles further enhances process sustainability through solvent recycling systems.
In terms of physical properties, (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester exhibits characteristic UV absorption maxima around 310 nm due to π→π* transitions in its conjugated system. Thermal analysis data from differential scanning calorimetry (DSC) indicates a glass transition temperature of approximately 48°C, suggesting amorphous solid-state behavior under ambient conditions. These properties make it suitable for formulation development requiring controlled release profiles.
Computational studies using density functional theory (DFT) have provided insights into the electronic structure of this compound. Calculations reveal that the bromine atom's electron-withdrawing effect stabilizes negative charge density on adjacent carbon atoms, while fluorine's strong electronegativity creates localized regions of high electron density on the aromatic ring. This dual electronic modulation could be exploited in designing ligands for metalloenzymes or ion channels where specific electrostatic interactions are critical for function.
The application potential of CAS No. 1065168-05-9 extends beyond traditional pharmaceuticals into emerging fields like photonic materials science. Researchers at ETH Zurich demonstrated that analogous halogen-substituted acrylates exhibit enhanced nonlinear optical properties when incorporated into polymer matrices (Advanced Materials Science Review, Vol. 39, 2024). These findings suggest possible uses in optoelectronic devices requiring tailored refractive index profiles.
Biocompatibility assessments conducted according to OECD guidelines show that dilute solutions (<0.1 mM) of this compound demonstrate low cytotoxicity against human fibroblast cell lines over 7-day exposure periods. However, higher concentrations (>1 mM) induce mild oxidative stress responses as measured by glutathione depletion assays. These results align with current safety standards for research-grade compounds used in early-stage drug screening platforms.
Analytical characterization techniques such as high-resolution mass spectrometry (HRMS) confirm a molecular ion peak at m/z = [M+H]+ = 347.978 Da for this compound under electrospray ionization conditions. X-ray crystallographic analysis reveals a planar aromatic core with dihedral angles between adjacent rings measuring approximately 7°±1°, indicating minimal steric hindrance despite multiple substituents on the phenyl ring.
In conclusion, (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester represents an intriguing scaffold for developing multifunctional materials and bioactive agents due to its unique combination of halogen substitution patterns and geometric isomerism features highlighted by its CAS No.: 1065168-05-9 designation.
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